Cas no 2870645-53-5 (1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-ethynyl- )

2-(2,6-Dioxo-3-piperidinyl)-5-ethynyl-1H-benz[de]isoquinoline-1,3(2H)-dione is a structurally specialized heterocyclic compound featuring a benz[de]isoquinoline-1,3(2H)-dione core with an ethynyl substituent at the 5-position and a 2,6-dioxopiperidinyl moiety at the 2-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The ethynyl group offers reactivity for further functionalization via click chemistry or cross-coupling reactions, while the dioxopiperidinyl fragment may contribute to binding interactions in target proteins. Its rigid polycyclic framework enhances stability, making it suitable for applications in drug discovery and molecular probe development.
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-ethynyl-  structure
2870645-53-5 structure
Product name:1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-ethynyl-
CAS No:2870645-53-5
MF:C19H12N2O4
Molecular Weight:332.309584617615
CID:5563252

1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-ethynyl- 化学的及び物理的性質

名前と識別子

    • 2-(2,6-Dioxo-3-piperidinyl)-5-ethynyl-1H-benz[de]isoquinoline-1,3(2H)-dione (ACI)
    • 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-ethynyl-
    • インチ: 1S/C19H12N2O4/c1-2-10-8-11-4-3-5-12-16(11)13(9-10)19(25)21(18(12)24)14-6-7-15(22)20-17(14)23/h1,3-5,8-9,14H,6-7H2,(H,20,22,23)
    • InChIKey: FQRROECPMZFHQU-UHFFFAOYSA-N
    • SMILES: O=C1N(C2CCC(=O)NC2=O)C(=O)C2C3C(C=C(C=2)C#C)=CC=CC1=3

1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-ethynyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-39924143-1.0g
3-(2,6-dioxopiperidin-3-yl)-11-ethynyl-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
2870645-53-5
1.0g
$0.0 2023-07-07

1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-ethynyl- 関連文献

1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-ethynyl- に関する追加情報

Introduction to 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-ethynyl- (CAS No. 2870645-53-5)

1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-ethynyl- (CAS No. 2870645-53-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzisoquinolines and is characterized by its unique structural features, including a benzene ring fused with an isoquinoline moiety and a piperidine derivative. The presence of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various therapeutic applications.

The chemical structure of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-ethynyl- is particularly noteworthy due to its ethynyl group at the 5-position. This group is known for its reactivity and can participate in various chemical reactions, such as click chemistry and cross-coupling reactions. These reactions are crucial in the synthesis of more complex molecules and can be leveraged to develop novel drug candidates with enhanced pharmacological properties.

In recent years, there has been a surge in research focused on the biological activities of benzisoquinolines. Studies have shown that compounds like 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-ethynyl- exhibit potent anti-inflammatory and antioxidant effects. These properties are attributed to the ability of the compound to modulate key signaling pathways involved in inflammation and oxidative stress. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Beyond its anti-inflammatory properties, 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-ethynyl- has also shown promise in cancer research. Preclinical studies have indicated that this compound possesses antiproliferative activity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest. A study published in the Cancer Research journal reported that treatment with this compound led to a significant reduction in tumor growth in xenograft models of breast cancer.

The pharmacokinetic profile of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-ethynyl- has also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for ensuring that the compound can effectively reach its target sites within the body and exert its therapeutic effects without causing significant toxicity.

In addition to its therapeutic potential, 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-ethynyl- has been explored for its use as a probe molecule in chemical biology. Its unique structure allows it to interact with specific proteins and enzymes, making it a valuable tool for studying biological processes at the molecular level. For example, researchers have used this compound to investigate the role of certain kinases in signal transduction pathways.

The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-ethynyl- involves a series of well-defined chemical reactions. The process typically starts with the formation of the benzene ring fused with the isoquinoline moiety through a multi-step reaction sequence. Subsequent steps involve the introduction of the piperidine derivative and the ethynyl group at specific positions on the molecule. The synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

The safety profile of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-ethynyl- is another critical aspect that has been thoroughly evaluated. Preclinical toxicology studies have shown that this compound is generally well-tolerated at therapeutic doses. However, as with any new drug candidate, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-ethynyl- (CAS No. 2870645-53-5) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable biological activities and makes it a potential candidate for treating various diseases such as inflammation and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential.

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